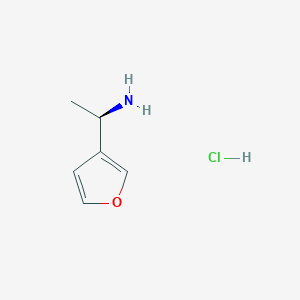

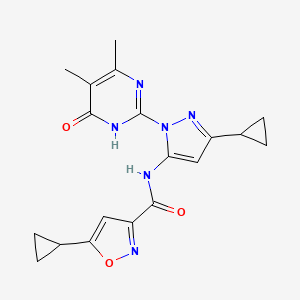

(R)-1-(Furan-3-yl)ethan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

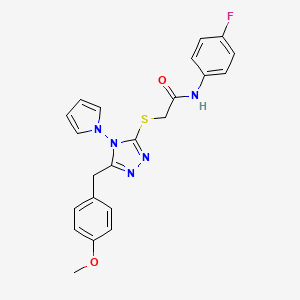

(R)-1-(Furan-3-yl)ethan-1-amine hydrochloride is a compound related to furans, a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Research in this area focuses on the synthesis and application of furan derivatives due to their relevance in bioactive natural products and pharmaceuticals.

Synthesis Analysis

Rhodium(III)-catalyzed Alkenyl C-H Bond Functionalization : This method allows for the efficient synthesis of substituted furans, using Rh(III)-catalyzed reactions of O-methyl α,β-unsaturated oximes with aldehydes and N-tosyl imines, leading to secondary alcohol and amine intermediates. Cyclization and aromatization occur under the reaction conditions, providing access to biologically relevant furans in good yields (Lian et al., 2013).

Efficient Synthesis and Resolution of Derivatives : An efficient synthesis and practical resolution to optically pure derivatives of similar compounds have been described, using R-(−)-mandelic acid as a resolving agent (Mathad et al., 2011).

Molecular Structure Analysis

Furan derivatives like this compound have unique molecular structures characterized by the furan ring. The molecular structure is crucial in determining the compound's reactivity and potential applications in various fields, including pharmaceuticals and material science.

Chemical Reactions and Properties

Cascade Reactions for Synthesis : The compound can be synthesized through palladium-catalyzed cascade reactions of allenols with aryl iodides and carbon monoxide, exhibiting interesting selectivity based on the substitution patterns (He et al., 2018).

Photoinduced Oxidative Annulation : This approach provides access to highly functionalized polyheterocyclic derivatives, indicating the versatility of furan compounds in synthetic chemistry (Zhang et al., 2017).

科学的研究の応用

Catalytic Conversion and Synthesis :

- Shi Jiang et al. (2020) explored the production of amine intermediates from biomass, including furan-derived amines, using a Ru/C catalyst. This process showed high yield and efficiency, emphasizing the role of furan-derived amines in sustainable chemistry (Shi Jiang et al., 2020).

Synthesis of Furan and Pyrrole Derivatives :

- A study by Y. Lian et al. (2013) reported a Rh(III)-catalyzed reaction for the efficient synthesis of substituted furans and pyrroles, involving secondary alcohol and amine intermediates. This highlights the utility of furan derivatives in synthesizing biologically relevant compounds (Y. Lian et al., 2013).

Chiral Resolution in Pharmaceutical Synthesis :

- V. T. Mathad et al. (2011) described the efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, demonstrating the importance of furan-derived amines in pharmaceutical synthesis (V. T. Mathad et al., 2011).

Enzymatic Synthesis of Furan-Based Alcohols :

- P. Hara et al. (2013) studied the lipase-catalyzed asymmetric acylation for the chemoenzymatic synthesis of furan-based alcohols, showcasing the application of furan derivatives in enzymatic reactions (P. Hara et al., 2013).

Synthesis and Characterization of Silicon Complexes :

- Research by Gurjaspreet Singh et al. (2013) focused on the synthesis and characterization of 2-furancarbinol complexes of silicon, highlighting the utility of furan derivatives in organosilicon chemistry (Gurjaspreet Singh et al., 2013).

Cytotoxic Activity of Furan Derivatives :

- L. Ignatovich et al. (2014) synthesized highly cytotoxic 1-{3-[1-(5-organylsilyl-furan-2-yl)silinan-1-yl]propyl}amines and some trimethylgermyl analogues, demonstrating the potential of furan derivatives in medicinal chemistry (L. Ignatovich et al., 2014).

特性

IUPAC Name |

(1R)-1-(furan-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUYLMGGLPAIED-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=COC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2490866.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2490867.png)

![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)

![4-(2-Phenylbutanoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490874.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)

![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)